2-Tridecyl-2-undecyloxirane
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Overview
Description
2-Tridecyl-2-undecyloxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecyl-2-undecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of tridecyl and undecyl alkenes with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Tridecyl-2-undecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the epoxide ring, resulting in the substitution of the oxygen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Compounds: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Tridecyl-2-undecyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 2-Tridecyl-2-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
2-Tridecyl-2-undecyloxirane can be compared with other epoxides and similar compounds:
2-Decyloxirane: A smaller epoxide with similar reactivity but different physical properties.
2-Dodecyloxirane: Another epoxide with a slightly longer carbon chain, affecting its solubility and reactivity.
2-Tetradecyloxirane: A larger epoxide with increased hydrophobicity and different applications.
The uniqueness of this compound lies in its specific carbon chain length, which influences its physical and chemical properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
922163-89-1 |
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Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-tridecyl-2-undecyloxirane |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-14-16-18-20-22-24-26(25-27-26)23-21-19-17-15-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
PJTHRBWTBKXPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(CO1)CCCCCCCCCCC |
Origin of Product |
United States |
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